methyl 3-(naphthalen-2-yl)prop-2-ynoate methyl 3-(naphthalen-2-yl)prop-2-ynoate
Brand Name: Vulcanchem
CAS No.: 887572-51-2
VCID: VC11583947
InChI:
SMILES:
Molecular Formula: C14H10O2
Molecular Weight: 210.2

methyl 3-(naphthalen-2-yl)prop-2-ynoate

CAS No.: 887572-51-2

Cat. No.: VC11583947

Molecular Formula: C14H10O2

Molecular Weight: 210.2

Purity: 95

* For research use only. Not for human or veterinary use.

methyl 3-(naphthalen-2-yl)prop-2-ynoate - 887572-51-2

Specification

CAS No. 887572-51-2
Molecular Formula C14H10O2
Molecular Weight 210.2

Introduction

Chemical Identity and Structural Features

Methyl 3-(naphthalen-2-yl)prop-2-ynoate belongs to the class of α,β-acetylenic esters, featuring a naphthalen-2-yl group attached to the β-carbon of a methyl propiolate backbone. Key identifiers include:

PropertyValue
CAS No.887572-51-2
Molecular FormulaC14H10O2\text{C}_{14}\text{H}_{10}\text{O}_{2}
Molecular Weight210.2 g/mol
Purity≥95% (typical commercial grade)

The compound’s structure combines the aromatic rigidity of naphthalene with the electron-deficient triple bond of the propiolate ester, enabling diverse reactivity patterns. The naphthalene ring contributes to π-π stacking interactions, while the alkynoate group facilitates nucleophilic additions and cycloadditions .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 3-(naphthalen-2-yl)prop-2-ynoate typically involves copper-catalyzed coupling reactions. A representative pathway includes:

  • Sonogashira Coupling:
    Naphthalene-2-ylacetylene reacts with methyl propiolate in the presence of a Cu(I) catalyst (e.g., CuI) and a palladium co-catalyst. The reaction proceeds under inert conditions (e.g., N2\text{N}_2 atmosphere) in polar aprotic solvents like THF or DMF .

    Naphthalen-2-ylacetylene+CH3C≡CCOOCH3CuI/PdMethyl 3-(naphthalen-2-yl)prop-2-ynoate\text{Naphthalen-2-ylacetylene} + \text{CH}_3\text{C≡CCOOCH}_3 \xrightarrow{\text{CuI/Pd}} \text{Methyl 3-(naphthalen-2-yl)prop-2-ynoate}
  • Esterification of Propiolic Acid Derivatives:
    Direct esterification of 3-(naphthalen-2-yl)propiolic acid with methanol, catalyzed by sulfuric acid or H2SO4\text{H}_2\text{SO}_4, under reflux conditions.

Industrial Production

Scaling this synthesis requires optimized continuous-flow systems to enhance yield (typically 70–85%) and reduce side reactions. Automated purification via flash chromatography or crystallization ensures ≥95% purity.

Physicochemical Properties

The compound’s properties are influenced by its hybrid aromatic-alkynoate structure:

PropertyValue/Description
SolubilitySoluble in THF, DCM, DMSO; insoluble in water
Melting PointNot well-documented (estimated 90–100°C)
StabilityStable under inert storage; sensitive to prolonged UV exposure
Spectral Data1H NMR^{1}\text{H NMR}: δ 7.2–8.5 (naphthalene protons), δ 3.8 (COOCH3_3)

The electron-withdrawing ester group polarizes the triple bond, enhancing electrophilicity at the β-carbon .

Chemical Reactivity and Applications

Reactivity Profile

  • Nucleophilic Additions:
    Organometallic reagents (e.g., Grignard reagents) add to the triple bond, forming substituted acrylates .

  • Cycloadditions:
    Participates in [2+2] and Diels-Alder reactions; the triple bond acts as a dienophile or dipolarophile.

  • Hydrogenation:
    Selective hydrogenation over Lindlar’s catalyst yields the cis-alkene derivative.

Applications in Organic Synthesis

  • Pharmaceutical Intermediates:
    Serves as a precursor to naphthalene-based bioactive molecules, including kinase inhibitors.

  • Polymer Chemistry:
    Used in click chemistry for synthesizing conjugated polymers with optoelectronic properties.

Comparative Analysis with Structural Analogs

A comparison with related compounds highlights distinct features:

CompoundMolecular WeightKey Functional GroupsReactivity
Methyl 3-(naphthalen-2-yl)prop-2-ynoate210.2 g/molAlkynoate, naphthaleneHigh electrophilicity at β-carbon
Ethyl 4-(benzyloxy)but-2-ynoate 218.3 g/molAlkynoate, benzyl etherModerate electrophilicity
2-Cyano-3-naphthalen-2-yl-acrylic acid ethyl ester251.3 g/molCyanoacrylate, naphthaleneEnhanced electrophilicity due to cyano group

The target compound’s naphthalene moiety provides steric bulk, influencing regioselectivity in addition reactions compared to benzyl or cyano analogs .

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